ALPK1 Inhibitory Activity vs. ALPK1-IN-2 and ALPK1-IN-3 (Data Gap)
The benzothiazole and quinoline derivative class, to which this compound belongs, is claimed in patents (e.g., US20240116885A1) as inhibitors of alpha-kinase 1 (ALPK1) [1]. However, the target compound is not listed as a specific example or tested compound within this patent family. Known ALPK1 inhibitors such as ALPK1-IN-2 (Compound T001) and ALPK1-IN-3 (Compound T007) have reported IC50 values of 95 nM and undisclosed potency against ALPK1, respectively [2]. No ALPK1 IC50 data exists for N-[6-(dipropylsulfamoyl)-1,3-benzothiazol-2-yl]quinoline-2-carboxamide, making any comparative claim of superior, equivalent, or inferior ALPK1 potency impossible. The evidence required to establish this compound as an ALPK1 inhibitor with defined potency relative to these comparators is entirely absent.
| Evidence Dimension | ALPK1 kinase inhibition (IC50) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | ALPK1-IN-2 (IC50 = 95 nM [2]); ALPK1-IN-3 (potency not publicly disclosed in nM) |
| Quantified Difference | Not calculable |
| Conditions | Biochemical kinase assay (details not applicable for the target compound) |
Why This Matters
Without quantitative ALPK1 inhibitory data, a researcher cannot select this compound over ALPK1-IN-2 for any ALPK1-dependent mechanistic study or screening campaign.
- [1] BENZOTHIAZOLE AND QUINOLINE DERIVATIVES AND THEIR USE. US Patent Application US20240116885A1. Filed: September 23, 2021. Justia Patents. https://patents.justia.com/patent/20240116885 (accessed May 8, 2026). View Source
- [2] ALPK1-IN-2 (compound T001) product entry. PeptideDB. https://www.peptidedb.com (accessed May 8, 2026). View Source
